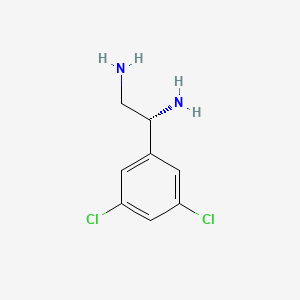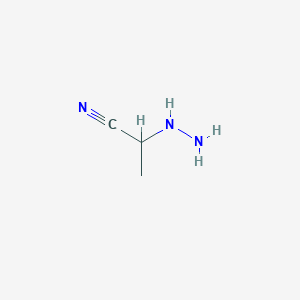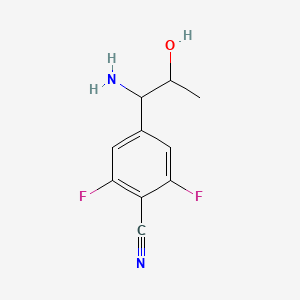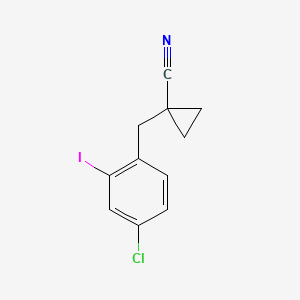
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde is an organic compound characterized by the presence of a hydroxyphenyl group attached to an oxoacetaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with glyoxylic acid. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. For instance, the reaction can be performed in an aqueous medium with a base such as sodium hydroxide to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-Hydroxyphenyl)-2-oxoacetaldehyde involves its interaction with various molecular targets and pathways. The compound can undergo excited-state intramolecular proton transfer (ESIPT), leading to the formation of different tautomers. This process is influenced by the solvent environment and can result in unique photophysical properties . Additionally, the compound’s ability to form hydrogen bonds and participate in charge transfer interactions plays a crucial role in its reactivity and biological activities .
Comparaison Avec Des Composés Similaires
2-(2-Hydroxyphenyl)-2-oxoacetaldehyde can be compared with other similar compounds such as:
- 2-(2-Hydroxyphenyl)benzoxazole
- 2-(2-Hydroxyphenyl)benzimidazole
- 2-(2-Hydroxyphenyl)benzothiazole
These compounds share structural similarities but differ in their heterocyclic moieties. The presence of different heteroatoms (oxygen, nitrogen, sulfur) in the ring structure imparts distinct chemical and physical properties to each compound. For instance, 2-(2-Hydroxyphenyl)benzoxazole exhibits dual fluorescence properties, making it useful in photophysical studies . In contrast, 2-(2-Hydroxyphenyl)benzimidazole and 2-(2-Hydroxyphenyl)benzothiazole have been studied for their potential biological activities .
Propriétés
Formule moléculaire |
C8H6O3 |
|---|---|
Poids moléculaire |
150.13 g/mol |
Nom IUPAC |
2-(2-hydroxyphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C8H6O3/c9-5-8(11)6-3-1-2-4-7(6)10/h1-5,10H |
Clé InChI |
CFSVWTAGZWCTFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3S,3aR,7aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-yl]acetic acid](/img/structure/B13037819.png)







![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)



